D-Glutamic Acid-d5

Description

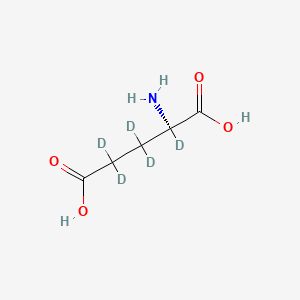

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-XSDLJHQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

D-Glutamic Acid-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Glutamic Acid-d5 is a deuterated form of D-glutamic acid, a non-proteinogenic amino acid that plays a crucial role in various biological processes, most notably as a fundamental component of the peptidoglycan cell wall in bacteria. Its stable isotope-labeled nature makes it an invaluable tool in metabolic research, clinical diagnostics, and drug development, primarily serving as an internal standard for the accurate quantification of its unlabeled counterpart, D-glutamic acid, in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its use in quantitative analytical methodologies.

Chemical Properties and Structure

This compound is structurally identical to D-glutamic acid, with the exception of five hydrogen atoms being replaced by deuterium atoms at the 2, 3, and 4 positions. This isotopic substitution results in a mass shift of +5 Da, which allows for its clear differentiation from the endogenous D-glutamic acid in mass spectrometry-based analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | (2R)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid | [1] |

| Synonyms | D-Glutamic-2,3,3,4,4-d5 acid, Glutamic Acid-d5 | [1][2] |

| Molecular Formula | C₅H₄D₅NO₄ | [2] |

| Molecular Weight | 152.16 g/mol | [1][3] |

| Exact Mass | 152.08454150 Da | [1] |

| CAS Number | 14341-88-9 | [2] |

| Isotopic Purity | ≥98 atom % D; ≥99% deuterated forms (d₁-d₅) | [2][3] |

| Physical Form | Solid, white to off-white powder | [4][5] |

| Melting Point | 188.5-190 °C | [5] |

| Solubility | Slightly soluble in water | [2] |

| InChI | InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1D2,2D2,3D | [1][2] |

| InChIKey | WHUUTDBJXJRKMK-XSDLJHQPSA-N | [2] |

| SMILES | [2H]--INVALID-LINK--(C([2H])([2H])C([2H])([2H])N)C(O)=O | [2] |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the precise and accurate quantification of D-glutamic acid in various biological samples using isotope dilution mass spectrometry (IDMS) with either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[3] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative analysis as it effectively corrects for sample loss during preparation and variations in instrument response.[6]

D-glutamic acid is a key component of bacterial cell walls, and its quantification is crucial in studies related to bacterial metabolism, antibiotic development, and the diagnosis of bacterial infections.[3] Furthermore, D-amino acids are increasingly being recognized for their roles in neurotransmission and other physiological processes, making the ability to accurately measure their concentrations essential.

Experimental Protocols

The following sections outline generalized experimental workflows for the quantitative analysis of D-glutamic acid using this compound as an internal standard. Researchers should optimize these protocols for their specific matrix and instrumentation.

Sample Preparation

The goal of sample preparation is to extract the amino acids from the biological matrix and remove interfering substances.

For Bacterial Cell Cultures:

-

Cell Lysis: Bacterial cells can be lysed using methods such as sonication or bead beating in an appropriate buffer.

-

Protein Precipitation: To remove proteins, a cold solvent like methanol or acetonitrile is added to the cell lysate. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant containing the amino acids is collected.

For Plasma/Serum:

-

Protein Precipitation: A common method is to add a threefold volume of cold methanol or acetonitrile to the plasma sample. After vortexing and centrifugation, the supernatant is collected.

Derivatization for GC-MS Analysis

Amino acids are polar and non-volatile, requiring derivatization to increase their volatility for GC-MS analysis. A two-step derivatization is common:

-

Esterification: The carboxylic acid groups are esterified, for example, by heating the sample with 2 M HCl in methanol at 80°C for 60 minutes.

-

Acylation: The amino and other active groups are acylated using a reagent like pentafluoropropionic anhydride (PFPA) in ethyl acetate at 65°C for 30 minutes.

LC-MS/MS Analysis

For LC-MS/MS, derivatization may not always be necessary, though it can improve chromatographic separation and sensitivity.

-

Chromatography: Reversed-phase chromatography is often employed. The mobile phases typically consist of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid to improve peak shape.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both D-glutamic acid and this compound are monitored.

Table 2: Example MRM Transitions for LC-MS/MS

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| D-Glutamic Acid | 148.1 | 84.1, 130.1 |

| This compound | 153.1 | 89.1, 135.1 |

Note: These are example transitions and should be optimized for the specific instrument and conditions.

Signaling Pathways and Logical Relationships

D-Glutamic Acid itself is a key building block in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. The deuterated form, this compound, can be used as a tracer to study the dynamics of this pathway.

Bacterial Peptidoglycan Biosynthesis Pathway

The synthesis of peptidoglycan is a complex process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space. D-glutamic acid is incorporated into the pentapeptide side chain of the peptidoglycan monomer.

Caption: Simplified pathway of bacterial peptidoglycan biosynthesis highlighting the incorporation of D-Glutamic Acid.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of D-glutamic acid using this compound.

Caption: General experimental workflow for the quantification of D-glutamic acid using this compound.

Logical Relationship of Chemical Properties

The chemical properties of this compound are interconnected and determine its suitability for various applications.

Caption: Logical relationship of the chemical properties of this compound and their implications.

Conclusion

This compound is an essential tool for researchers in various scientific disciplines. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the accurate and precise quantification of D-glutamic acid in complex biological systems. The methodologies outlined in this guide provide a foundation for developing robust analytical methods to further investigate the roles of D-glutamic acid in bacterial physiology, metabolism, and disease.

References

- 1. edepot.wur.nl [edepot.wur.nl]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. Frontiers | UHPLC-QQQ-MS/MS method for the simultaneous quantification of 18 amino acids in various meats [frontiersin.org]

- 4. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. waters.com [waters.com]

- 6. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Functional Role of D-Glutamic Acid-d5 in Bacterial Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glutamic acid is an integral structural component of peptidoglycan, the essential polymer that constitutes the bacterial cell wall. Its stereospecific presence provides resistance to common proteases, ensuring cell wall integrity. The deuterated isotopologue, D-Glutamic Acid-d5, serves as a powerful tool in the study of bacterial cell wall metabolism. Primarily utilized as an internal standard for precise quantification of D-glutamic acid by mass spectrometry, its application can be extended to metabolic labeling studies to trace the incorporation and turnover of this crucial amino acid within the peptidoglycan synthesis pathway. This technical guide provides an in-depth overview of the function of D-glutamic acid in bacteria and details the application of this compound in elucidating the dynamics of bacterial cell wall biosynthesis and remodeling.

The Central Role of D-Glutamic Acid in Bacterial Cell Wall Architecture

The bacterial cell wall is a rigid, mesh-like structure composed of peptidoglycan, which is vital for maintaining cell shape and protecting against osmotic lysis.[1] Peptidoglycan is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, cross-linked by short peptide stems. D-glutamic acid is a key and highly conserved component of these peptide stems in both Gram-positive and Gram-negative bacteria.[2][3][4]

The synthesis of the peptide stem is a cytoplasmic process initiated by the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). The enzyme MurD, a UDP-MurNAc-L-alanine:D-glutamate ligase, specifically incorporates D-glutamic acid into the second position of the pentapeptide precursor (L-Ala-γ-D-Glu-m-DAP-D-Ala-D-Ala in E. coli).[5] The presence of D-amino acids, such as D-glutamic acid and D-alanine, is a hallmark of bacterial peptidoglycan and provides resistance to degradation by host proteases, which are typically specific for L-amino acids.

This compound as a Tool for Quantitative Analysis and Metabolic Tracing

This compound is a stable isotope-labeled version of D-glutamic acid where five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

Internal Standard for Accurate Quantification

The most common application of this compound in bacterial research is as an internal standard for the quantification of endogenous D-glutamic acid. By adding a known amount of this compound to a bacterial lysate or hydrolyzed peptidoglycan sample, the absolute quantity of native D-glutamic acid can be determined with high accuracy and precision using Liquid Chromatography-Mass Spectrometry (LC-MS). This method corrects for variations in sample preparation and instrument response.

Metabolic Labeling to Trace Peptidoglycan Dynamics

While less commonly documented, the principles of stable isotope labeling support the use of this compound as a metabolic tracer to investigate the dynamics of peptidoglycan synthesis and turnover. By introducing this compound into the bacterial growth medium, it can be taken up by the cells and incorporated into newly synthesized peptidoglycan. By analyzing the isotopic enrichment of D-glutamic acid in the cell wall over time, researchers can quantify the rates of peptidoglycan synthesis, degradation, and remodeling.

Experimental Protocols

The following sections outline detailed methodologies for the analysis of D-glutamic acid in bacteria, with a focus on the application of this compound.

Peptidoglycan Extraction and Hydrolysis for Compositional Analysis

This protocol is adapted from established methods for peptidoglycan purification and analysis.[6][7][8][9]

-

Bacterial Culture and Harvest: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in an appropriate culture medium. For metabolic labeling studies, supplement the medium with a defined concentration of this compound. Harvest the cells by centrifugation.

-

Cell Lysis and Inactivation of Autolysins: Resuspend the cell pellet in a suitable buffer and inactivate endogenous autolysins, typically by boiling in a solution of sodium dodecyl sulfate (SDS).

-

Peptidoglycan Purification: The crude cell wall preparation is then treated to remove other cellular components. This involves sequential enzymatic digestions with nucleases (to remove DNA and RNA) and proteases (to remove proteins). For Gram-positive bacteria, an additional acid treatment (e.g., with trichloroacetic acid or hydrofluoric acid) may be necessary to remove teichoic acids.[9]

-

Washing: Thoroughly wash the purified peptidoglycan sacculi with sterile, ultrapure water to remove any remaining detergents and digested cellular components.

-

Acid Hydrolysis: To analyze the amino acid composition, the purified peptidoglycan is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 100°C for several hours. This process breaks the peptide bonds, releasing the constituent amino acids.

-

Sample Preparation for LC-MS: After hydrolysis, the acid is removed by evaporation under vacuum. The dried hydrolysate is then reconstituted in a suitable solvent for LC-MS analysis.

LC-MS Analysis for D-Glutamic Acid Quantification

-

Chromatographic Separation: The amino acid mixture is separated using a liquid chromatography system. Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar compounds like amino acids.[10][11]

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this application. The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to specifically detect the mass-to-charge ratios (m/z) of unlabeled D-glutamic acid and this compound.

-

Data Analysis: The peak areas of the chromatograms for D-glutamic acid and this compound are integrated. The ratio of the peak area of endogenous D-glutamic acid to that of the this compound internal standard is used to calculate the concentration of D-glutamic acid in the original sample.

Data Presentation: Quantitative Insights into Peptidoglycan Metabolism

The use of stable isotope labeling allows for the precise quantification of various aspects of peptidoglycan metabolism. The following tables provide examples of the types of quantitative data that can be obtained from such experiments.

Table 1: Peptidoglycan Composition of Escherichia coli

| Muropeptide | Relative Abundance (%) |

| Monomer (Disaccharide-tripeptide) | 25.3 ± 1.2 |

| Monomer (Disaccharide-tetrapeptide) | 30.1 ± 1.5 |

| Dimer (Tetra-Tetra) | 22.8 ± 1.1 |

| Dimer (Tetra-Tri) | 10.5 ± 0.8 |

| Trimers and Higher Oligomers | 11.3 ± 0.9 |

| This table presents hypothetical but representative data on the relative abundance of different muropeptide fragments from E. coli, which can be determined by LC-MS analysis of digested peptidoglycan. |

Table 2: Rate of D-Glutamic Acid Incorporation into Peptidoglycan

| Time (minutes) | Isotopic Enrichment of D-Glutamic Acid in Peptidoglycan (%) |

| 0 | 0 |

| 15 | 12.5 ± 0.9 |

| 30 | 23.8 ± 1.3 |

| 60 | 45.2 ± 2.1 |

| 120 | 78.9 ± 3.5 |

| This table illustrates the type of data that could be obtained from a pulse-chase experiment using this compound to measure its incorporation rate into the cell wall. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the function and analysis of D-glutamic acid in bacteria.

Caption: Cytoplasmic and periplasmic stages of bacterial peptidoglycan biosynthesis.

References

- 1. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semi-Quantitative Analysis of Peptidoglycan by Liquid Chromatography Mass Spectrometry and Bioinformatics [jove.com]

- 8. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 9. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to D-Glutamic Acid-d5 for Researchers and Drug Development Professionals

Introduction

D-Glutamic Acid-d5 is a deuterated form of the non-proteinogenic amino acid D-glutamic acid. Its stability and mass difference from its unlabeled counterpart make it an invaluable tool in various research and development applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. This technical guide provides comprehensive information on its properties, suppliers, and key applications for scientists and professionals in drug development.

Core Technical Data

This compound is primarily used as an internal standard in analytical chemistry for the precise quantification of D-glutamic acid in complex biological matrices.[1] Its key technical specifications are summarized below.

| Property | Value | Source |

| CAS Number | 14341-88-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅H₄D₅NO₄ | --INVALID-LINK-- |

| Molecular Weight | 152.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₅) | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Slightly soluble in water. Soluble in DMSO (10 mM). | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Store at -20°C for long-term stability. | --INVALID-LINK-- |

Supplier Information

A variety of chemical suppliers offer this compound, catering to different research needs and scales.

| Supplier | Product Number | Purity | Available Quantities |

| Cayman Chemical | 34840 | ≥99% deuterated forms | 1 mg, 5 mg, 10 mg |

| Sigma-Aldrich | 616281 | 97 atom % D, 98% (CP) | 100 mg |

| MedChemExpress | HY-W041895S | 99.68% | 1 mg, 5 mg |

| Immunomart | HY-100805S | 99.75% | 1 mg, 5 mg, 10 mg |

| InvivoChem | V89230 | ≥98% | Inquire for details |

Pricing is subject to change and may vary based on quantity and institutional agreements. Please consult the supplier's website for the most current pricing.

Experimental Protocols

Quantification of D-Glutamic Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol provides a framework for the quantitative analysis of D-glutamic acid in a biological matrix such as plasma, using this compound as an internal standard to ensure accuracy and precision.[2][3]

1. Materials and Reagents:

-

D-Glutamic Acid

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., plasma) from control and experimental groups

2. Sample Preparation:

-

Standard Curve Preparation: Prepare a series of calibration standards of D-Glutamic Acid in a control biological matrix. The concentration range should encompass the expected concentrations in the study samples.

-

Internal Standard Spiking: Add a fixed concentration of this compound to all samples, including calibration standards, quality controls, and unknown samples.

-

Protein Precipitation: To 100 µL of each sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatography (LC) System: A UPLC or HPLC system capable of gradient elution.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the analytes.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-Glutamic Acid and this compound.

-

D-Glutamic Acid: m/z 148.1 → 84.1 (example transition, may need optimization)

-

This compound: m/z 153.1 → 89.1 (example transition, may need optimization)

-

-

Optimization: Optimize MS parameters such as collision energy and fragmentor voltage for maximum sensitivity.

-

4. Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of D-Glutamic Acid to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of D-Glutamic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling and Metabolic Pathways

D-Glutamic acid is a key component in the biosynthesis of peptidoglycan, an essential polymer that forms the cell wall of most bacteria. Understanding this pathway is critical for the development of novel antibacterial agents.

Bacterial Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the role of D-Glutamic acid in the initial cytoplasmic steps of peptidoglycan synthesis.

Caption: Cytoplasmic steps of peptidoglycan biosynthesis involving D-Glutamic Acid.

Experimental Workflow for LC-MS/MS Quantification

The logical flow of a typical quantitative experiment using this compound is depicted below.

References

The Enigmatic Presence of D-Glutamic Acid in Mammalian Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

While L-glutamic acid is renowned as the principal excitatory neurotransmitter in the mammalian central nervous system, its stereoisomer, D-glutamic acid, has a far more elusive and enigmatic presence.[1][2] Historically, D-amino acids were considered "unnatural" in mammals. However, advancements in analytical techniques have unveiled the existence of several free D-amino acids in mammalian tissues, where they play significant physiological roles.[3] For instance, D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor. Despite these discoveries, D-glutamic acid remains conspicuous by its generally low to undetectable concentrations in most mammalian tissues under normal physiological conditions.[3]

This technical guide provides a comprehensive overview of the current state of knowledge regarding the natural abundance of D-glutamic acid in mammalian tissues. It summarizes the quantitative data available, details the sophisticated experimental protocols required for its detection, and illustrates its metabolic pathway. This information is critical for researchers in neuroscience, pharmacology, and drug development who require a nuanced understanding of this rare but potentially significant biomolecule.

Data Presentation: Quantitative Abundance of D-Glutamic Acid

The quantification of endogenous D-glutamic acid in mammalian tissues is technically challenging due to its low abundance and the overwhelming presence of its L-enantiomer. Consequently, many studies report undetectable levels. However, a few key studies have successfully quantified D-glutamic acid in specific tissues, particularly under conditions where its metabolic enzymes are altered.

| Tissue | Species | Concentration (nmol/g wet weight) | Method | Reference |

| Heart | Mouse (D-glutamate cyclase deficient) | High accumulation (specific values not provided in abstract) | Not specified in abstract | [4] |

| Liver | Rat (Male) | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |

| Kidney | Rat (Male) | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |

| Brain | Rat | Higher than D-aspartate (specific values not provided in abstract) | HPLC | [5] |

| Brain (Cortex & Hippocampus) | Mouse (Perfused) | Not quantifiable | Not specified in abstract | [3] |

Note: The scarcity of precise quantitative data reflects the technical challenges and the low physiological concentrations of D-glutamic acid.

Experimental Protocols

The accurate detection and quantification of D-glutamic acid require highly sensitive and stereospecific analytical methods. Below are detailed methodologies for key experimental approaches.

High-Performance Liquid Chromatography (HPLC) for Chiral Amino Acid Analysis

HPLC is a cornerstone technique for separating and quantifying D-amino acids from their L-enantiomers in complex biological samples. The protocol typically involves pre-column derivatization with a chiral reagent.

Principle: The sample containing a mixture of D- and L-amino acids is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard reverse-phase HPLC column. Detection is often achieved using fluorescence or UV absorbance.

Detailed Protocol:

-

Tissue Homogenization:

-

Excise mammalian tissue of interest and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., 0.1 M perchloric acid) to precipitate proteins.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant containing the free amino acids.

-

-

Pre-column Derivatization:

-

Take an aliquot of the supernatant.

-

Add a chiral derivatizing agent. A common choice is Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) or o-phthaldialdehyde (OPA) in the presence of a chiral thiol.

-

Incubate the mixture under optimized conditions (e.g., 40°C for 90 minutes) to allow the derivatization reaction to complete.

-

Acidify the reaction mixture to stop the reaction.

-

-

HPLC Separation:

-

Inject the derivatized sample into an HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Monitor the elution of the diastereomers using a fluorescence detector (e.g., excitation at 340 nm, emission at 450 nm) or a UV detector.

-

-

Quantification:

-

Identify the peaks corresponding to the D- and L-glutamic acid diastereomers by comparing their retention times with those of authentic standards.

-

Quantify the amount of D-glutamic acid by integrating the peak area and comparing it to a standard curve generated with known concentrations of D-glutamic acid.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for amino acid analysis, including the potential for chiral separation.

Principle: Amino acids are volatile, so they must be derivatized to increase their volatility before analysis by GC. The derivatized amino acids are then separated based on their boiling points and retention characteristics on the GC column and detected by a mass spectrometer, which provides structural information and sensitive quantification.

Detailed Protocol:

-

Sample Preparation and Extraction:

-

Follow the same tissue homogenization and deproteinization steps as for HPLC.

-

The resulting supernatant is typically dried under a stream of nitrogen.

-

-

Derivatization:

-

The dried residue is derivatized in a two-step process. First, an esterification step (e.g., with 2 M HCl in methanol at 80°C) converts the carboxyl group to a methyl ester.

-

This is followed by acylation (e.g., with pentafluoropropionic anhydride) to derivatize the amino group.

-

This process can lead to the conversion of glutamic acid to pyroglutamate, which needs to be accounted for in the analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a capillary column suitable for amino acid analysis.

-

Use a temperature program to separate the derivatized amino acids.

-

The mass spectrometer is operated in a selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analytes.

-

-

Quantification:

-

Identify the derivatized D-glutamic acid based on its retention time and mass spectrum.

-

Quantify using a stable isotope-labeled internal standard of D-glutamic acid.

-

Enzymatic Assays

Enzymatic assays can provide high specificity for D-amino acids.

Principle: These assays utilize enzymes that are stereospecific for D-amino acids. For D-glutamic acid, D-aspartate oxidase can be used, as it also metabolizes D-glutamate. The reaction products can then be quantified using colorimetric or fluorometric methods.

Detailed Protocol:

-

Sample Preparation:

-

Prepare tissue extracts as described for HPLC.

-

-

Enzymatic Reaction:

-

Incubate the tissue extract with D-aspartate oxidase. This enzyme will catalyze the oxidative deamination of D-glutamic acid to α-ketoglutarate, ammonia, and hydrogen peroxide.

-

In a coupled reaction, the hydrogen peroxide produced can be used by horseradish peroxidase to oxidize a chromogenic or fluorogenic substrate.

-

-

Detection:

-

Measure the change in absorbance or fluorescence using a spectrophotometer or fluorometer.

-

The signal is proportional to the amount of D-glutamic acid in the sample.

-

-

Quantification:

-

Calculate the concentration of D-glutamic acid by comparing the signal to a standard curve generated with known concentrations of D-glutamic acid.

-

Mandatory Visualizations

Experimental Workflow for D-Glutamic Acid Detection

Caption: Workflow for the detection and quantification of D-glutamic acid.

Metabolic Pathway of D-Glutamic Acid in Mammalian Tissues

Caption: Metabolic pathways of D-glutamic acid in mammalian tissues.

Conclusion

The natural abundance of D-glutamic acid in mammalian tissues is exceptionally low, often falling below the detection limits of even highly sensitive analytical methods. Its presence, however, is not negligible, as evidenced by its detection in specific tissues and the existence of dedicated metabolic enzymes such as D-glutamate cyclase.[4] For researchers and professionals in drug development, this presents both a challenge and an opportunity. The low baseline levels suggest that any pathological condition or pharmacological intervention that elevates D-glutamic acid could have significant and highly specific effects. Furthermore, the enzymes involved in its metabolism represent potential novel drug targets. Future research, leveraging the advanced analytical protocols detailed in this guide, will be essential to fully elucidate the physiological and pathological roles of this intriguing D-amino acid.

References

- 1. Neurotoxin - Wikipedia [en.wikipedia.org]

- 2. Glutamate signaling in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Presence of free D-glutamate and D-aspartate in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Glutamic Acid-d5 as a Tracer in Metabolic Studies: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the use of D-Glutamic Acid-d5 as a tracer in metabolic studies. It is intended for researchers, scientists, and drug development professionals interested in quantitative metabolomics and the study of D-amino acid metabolism. This guide covers the biological significance of D-Glutamic Acid, the principles of stable isotope tracing using its deuterated form, relevant metabolic pathways, and detailed experimental protocols.

Introduction to D-Glutamic Acid

Role in Biological Systems

D-Glutamic acid (D-Glu), the D-enantiomer of the more common L-Glutamic acid, is a crucial molecule in various biological contexts. It is a fundamental component of peptidoglycan, a polymer that forms the cell wall of many bacteria, making it vital for bacterial structure and survival.[1][2] Beyond its role in the microbial world, D-glutamic acid is found in certain foods and is also a metabolic product of the gut microbiota.[2][3] In mammals, there is growing evidence for its involvement in neurotransmission, where it may modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, a key receptor in synaptic plasticity, learning, and memory.[4]

Metabolism of D-Glutamic Acid

In mammals, the metabolism of most D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAAO), which catalyzes their oxidative deamination.[5][6] However, D-glutamic acid and D-aspartic acid are notable exceptions, as they are not substrates for this enzyme.[3][5] This indicates the presence of alternative metabolic pathways for D-glutamate degradation. The gut microbiota is a significant player in D-glutamate metabolism, with certain bacteria possessing the enzyme glutamate racemase, which can interconvert L-glutamate and D-glutamate.[7]

This compound as a Metabolic Tracer

Principle of Stable Isotope Tracing

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying their activity (flux). This technique involves introducing a molecule labeled with a stable (non-radioactive) heavy isotope, such as deuterium (²H or D), into a biological system.[8] This "tracer," in this case, this compound, is chemically identical to its natural counterpart but can be distinguished by its higher mass using mass spectrometry. By tracking the incorporation of the heavy isotope from the tracer into downstream metabolites, researchers can map out metabolic pathways and calculate the rates of metabolic reactions.

Advantages of using this compound

This compound is the deuterated isotopologue of D-Glutamic acid.[1] Its principal use in metabolic research is as an internal standard for the accurate and precise quantification of endogenous D-glutamic acid in various biological matrices, such as plasma, tissues, and cell extracts, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for sample loss during preparation and for variations in instrument response (matrix effects), leading to highly reliable data.[9]

Applications in Metabolic Research

Studying Gut Microbiome Metabolism

The gut microbiota is a complex ecosystem that significantly influences host metabolism. Given that D-glutamic acid is both produced and consumed by gut bacteria, this compound is a valuable tool for investigating the metabolic interplay between the microbiome and the host.[7][10] By administering this compound, researchers can trace its fate through the gut, identifying which microbial species utilize it and how it contributes to the host's overall D-glutamate pool.

Investigating Neuronal Metabolism and Glutamatergic Signaling

While L-glutamate is the primary excitatory neurotransmitter in the central nervous system, the potential for D-glutamate to modulate NMDA receptor function opens up new avenues of neurochemical research.[4][11] this compound can be employed in both in vitro (e.g., neuronal cell cultures, brain slices) and in vivo models to study its transport across the blood-brain barrier, its metabolism within neurons and glial cells, and its influence on the glutamate-glutamine cycle.[11][12]

Quantitative Data from Metabolic Tracer Studies

The following tables provide the technical specifications for this compound and example quantitative data from related metabolic studies to illustrate the type of information that can be generated.

Table 1: Technical Specifications of this compound

| Property | Value | Reference |

| Formal Name | D-glutamic-2,3,3,4,4-d₅ acid | [1] |

| CAS Number | 14341-88-9 | [1] |

| Molecular Formula | C₅H₄D₅NO₄ | [1] |

| Formula Weight | 152.2 | [1] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [1] |

Table 2: Example Metabolic Fluxes in the Resting Human Brain (from ¹³C Tracer Studies)

Note: This table presents data from studies that used ¹³C-labeled glucose to trace L-glutamate metabolism, providing an example of metabolic flux quantification.

| Metabolic Flux | Rate (μmol/g/min) | Reference |

| Glutamate-Glutamine Cycle (Vcyc) | 0.32 | [13] |

| Neuronal TCA Cycle (nVTCA) | 0.71 | [13] |

| Astroglial TCA Cycle (aVTCA) | 0.06 | [13] |

| Astroglial Dilution Flux (Vdil(Gln)) | 0.14 | [13] |

Table 3: Example LC-MS/MS Parameters for Glutamate Analysis

Note: These parameters are for the analysis of L-glutamate and can serve as a starting point for developing a method for D-glutamate using this compound as an internal standard.

| Parameter | Setting | Reference |

| Chromatography Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) | [14] |

| Column | Core-shell ammonium-sulfonic acid modified silica | [14] |

| Mobile Phase | Gradient of ammonium formate buffer and acetonitrile | [14] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [14] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [14] |

| Limit of Quantification (Glu) | 1.25 ng/ml | [14] |

Experimental Protocols

General Workflow for a this compound Tracer Study

A metabolic tracer study with this compound follows a structured workflow to ensure the generation of high-quality quantitative data. The process begins with careful experimental design and culminates in the biological interpretation of metabolic fluxes.

-

Experimental Design: Clearly define the research question and hypothesis. Select an appropriate biological model system (e.g., cell culture, organoid, animal model). Determine the concentration, route, and duration of this compound administration.

-

Tracer Administration: Introduce the this compound tracer into the biological system.

-

Sample Collection: Collect samples (e.g., cells, tissues, biofluids) at specific time points to capture the dynamics of tracer incorporation.

-

Metabolite Extraction: Rapidly quench metabolic activity and extract the metabolites from the collected samples.

-

LC-MS/MS Analysis: Separate and detect the labeled and unlabeled metabolites using a liquid chromatography-tandem mass spectrometry system.

-

Data Analysis: Process the raw mass spectrometry data to determine the isotopic enrichment and concentration of D-glutamate and its metabolic derivatives. Use this data to perform metabolic flux analysis.

Sample Preparation for LC-MS/MS Analysis

The following is a generalized protocol for the extraction of polar metabolites like D-glutamic acid from biological samples.

-

Quenching and Homogenization: To halt enzymatic activity, rapidly homogenize the sample in a cold extraction solvent, such as a mixture of methanol, acetonitrile, and water.[15]

-

Internal Standard Addition: Spike the extraction solvent with a known concentration of this compound to serve as the internal standard.[9]

-

Extraction and Protein Precipitation: Vortex the sample and incubate at a low temperature (e.g., -20°C) to facilitate the extraction of metabolites and the precipitation of proteins.[15]

-

Centrifugation: Pellet the precipitated proteins and cell debris by centrifugation at high speed and low temperature.[15]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Drying and Reconstitution: Dry the supernatant, for instance, with a vacuum concentrator, and reconstitute the dried metabolites in a solvent that is compatible with the subsequent LC-MS analysis.[15]

LC-MS/MS Method for D-Glutamic Acid Quantification

Below is a general framework for developing an LC-MS/MS method for the targeted quantification of D-glutamic acid using this compound as an internal standard.

-

Liquid Chromatography (LC):

-

Column: A HILIC column is generally well-suited for the separation of polar compounds like amino acids.[14]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[14]

-

Flow Rate: A flow rate in the range of 0.2 to 0.5 mL/min is commonly used.

-

Injection Volume: Typically between 1 and 10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization in positive mode (ESI+) is usually effective for the analysis of amino acids.[14]

-

Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity for quantification.[14]

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both D-glutamic acid and this compound. For D-glutamic acid (C₅H₉NO₄, MW: 147.13), the precursor ion is typically the protonated molecule [M+H]⁺ at m/z 148.1. For this compound (C₅H₄D₅NO₄, MW: 152.16), the precursor ion is [M+H]⁺ at m/z 153.2. The most abundant and specific product ions are determined by fragmentation analysis.

-

Data Analysis: The concentration of D-glutamic acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve. It is crucial to be aware of potential analytical artifacts, such as the in-source cyclization of glutamic acid to pyroglutamic acid, and to use chromatographic separation to resolve these compounds.[16]

-

D-Amino Acid Oxidase (DAAO) Activity Assay

While D-glutamate is not a substrate for DAAO, measuring the activity of this enzyme can provide important context in studies of D-amino acid metabolism.

-

Principle: DAAO catalyzes the oxidative deamination of a suitable D-amino acid substrate (e.g., D-alanine) to produce an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂).[5][17] The assay quantifies the rate of formation of one of these products.

-

Fluorometric Assay Protocol:

-

Prepare Reaction Mixture: Create a reaction mix containing a D-amino acid substrate, a fluorescent probe, and horseradish peroxidase (HRP) in a suitable buffer.

-

Add Sample: Add the biological sample (e.g., tissue homogenate) containing DAAO to the reaction mixture.

-

Kinetic Measurement: Immediately measure the increase in fluorescence over time using a microplate reader. The rate of this increase is directly proportional to the DAAO activity in the sample.

-

Quantification: Use a standard curve prepared with known concentrations of H₂O₂ to convert the rate of fluorescence change into the rate of H₂O₂ production, which reflects the DAAO activity.

-

Signaling and Metabolic Pathways

D-Glutamate Metabolism and Associated Pathways

The diagram below illustrates the central role of D-glutamate in the gut microbiota and its potential influence on host physiology.

Caption: Metabolic pathways of D-Glutamate in the gut and host.

The Glutamate-Glutamine Cycle

The glutamate-glutamine cycle is a cornerstone of neurotransmitter recycling in the brain, involving a close partnership between neurons and astrocytes. While this cycle primarily deals with L-glutamate, its understanding is fundamental to any investigation of glutamate metabolism in the central nervous system.

Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.

Experimental Workflow for this compound Tracer Analysis

This diagram provides a logical overview of the key stages in a metabolic tracer experiment using this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. youtube.com [youtube.com]

- 3. Gut microbiota dysbiosis promotes cognitive impairment via bile acid metabolism in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Glutamine in the Complex Interaction between Gut Microbiota and Health: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope tracing reveals disturbed cellular energy and glutamate metabolism in hippocampal slices of aged male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut microbiota: D-amino acids employed against gut pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Brain glutamate metabolism: neuronal-astroglial relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the glutamate–glutamine cycling flux using two-compartment dynamic metabolic modeling is sensitive to astroglial dilution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neuropharmacologie.universite-paris-saclay.fr [neuropharmacologie.universite-paris-saclay.fr]

- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 15. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

The Two Faces of a Key Molecule: An In-depth Technical Guide to the Enantiomers of Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Glutamic acid, a non-essential amino acid, exists in two stereoisomeric forms, L-glutamic acid and D-glutamic acid. While chemically similar, these enantiomers exhibit remarkably distinct biological roles, making their individual study crucial for advancements in neuroscience, drug development, and microbiology. This technical guide provides a comprehensive overview of the core biochemical properties, physiological functions, and analytical methodologies related to the enantiomers of glutamic acid.

Biochemical and Physiological Distinction of Glutamic Acid Enantiomers

L-glutamic acid is the predominant form in vertebrates and plays a central role in cellular metabolism and as the primary excitatory neurotransmitter in the central nervous system (CNS).[1][] In contrast, D-glutamic acid is less common in vertebrates but is a key structural component of peptidoglycan in bacterial cell walls.[][3] The enzyme glutamate racemase, found in bacteria, interconverts L- and D-glutamate and is a significant target for antibacterial drug discovery.[3][4]

L-Glutamic Acid: The Principal Excitatory Neurotransmitter

L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system, essential for synaptic plasticity, learning, and memory.[1][5] It activates both ionotropic (NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors, leading to the transmission of nerve impulses.[6][7] L-glutamate is also a precursor for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][8]

D-Glutamic Acid: A Bacterial Staple and Neuromodulator

The primary role of D-glutamic acid is in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][9] The enzyme glutamate racemase catalyzes the conversion of L-glutamate to D-glutamate, a reaction essential for bacterial survival.[3][10] This makes glutamate racemase an attractive target for the development of novel antibiotics.[3][11] In mammals, D-glutamic acid has been identified in various tissues and is thought to have neuromodulatory functions, particularly through its interaction with the NMDA receptor.[12][13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and analysis of glutamic acid enantiomers.

| Parameter | L-Glutamic Acid | D-Glutamic Acid | Reference |

| Primary Role | Excitatory Neurotransmitter, Protein Synthesis | Bacterial Cell Wall Component, Neuromodulator | [1][][3] |

| Abundance in Vertebrates | High | Low | [] |

| Receptor Interactions | NMDA, AMPA, Kainate, mGluRs | NMDA Receptor | [6][7][12] |

Table 1: Comparative Properties of L- and D-Glutamic Acid

| Analytical Technique | Chiral Selector/Derivatization Reagent | Sample Throughput | Key Advantages | Reference |

| HPLC with Chiral Stationary Phase (CSP) | Crown-ether (e.g., ChiroSil®) | Medium | Direct separation without derivatization | [14] |

| LC-MS/MS with Chiral Derivatization | (R)-BiAC | High | High sensitivity and selectivity | [15] |

| Two-dimensional HPLC | Reversed-phase and chiral columns with NBD-F derivatization | Low | High resolution for complex samples | [15] |

| Trapped Ion Mobility-Mass Spectrometry | (S)-naproxen chloride derivatization | High | Rapid analysis (within 3 min) | [16] |

Table 2: Analytical Methodologies for Enantioselective Separation

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 3. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamate racemase as a target for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Glutamic Acid? [synapse.patsnap.com]

- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Glutamate racemase - Wikipedia [en.wikipedia.org]

- 12. NMDA receptors in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling and Application of D-Glutamic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of D-Glutamic Acid-d5, a deuterated stable isotope of D-glutamic acid. It is intended to serve as a comprehensive resource for laboratory personnel, covering critical safety protocols, handling procedures, and its primary application as an internal standard in quantitative mass spectrometry analysis.

Compound Identification and Properties

This compound is a non-radioactive, isotopically labeled amino acid where five hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a higher molecular weight compared to its natural counterpart, making it an ideal internal standard for mass spectrometry-based quantification of D-glutamic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | D-glutamic-2,3,3,4,4-d5 acid |

| Synonyms | This compound, (R)-Glutamic acid-d5 |

| CAS Number | 14341-88-9 |

| Molecular Formula | C₅H₄D₅NO₄ |

| Molecular Weight | ~152.16 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Slightly soluble in water |

Safety and Handling Guidelines

Adherence to proper safety protocols is paramount when handling any chemical substance. The following guidelines are based on available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.

-

Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.

-

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Use in a well-ventilated area.

-

Avoid contact with skin and eyes.

-

-

Storage:

First Aid Measures

In the event of exposure, follow these first-aid procedures:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

After Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

After Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Experimental Protocols: Application as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of D-glutamic acid in biological samples using mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard co-elutes with the endogenous analyte but is distinguished by its higher mass, allowing for precise ratiometric quantification that corrects for variations in sample preparation and instrument response.

General Workflow for Quantification of D-Glutamic Acid

The following is a generalized workflow for using this compound as an internal standard. Specific parameters will need to be optimized for the particular matrix and instrumentation used.

Experimental workflow for quantifying D-glutamic acid using this compound as an internal standard.

Methodological Considerations

-

Sample Preparation: The choice of extraction method (e.g., protein precipitation, solid-phase extraction) will depend on the sample matrix. It is crucial to ensure that the internal standard is added early in the process to account for any sample loss during preparation.

-

Chromatography: A suitable liquid chromatography method should be developed to achieve good separation of D-glutamic acid from other matrix components, ensuring a clean signal for mass spectrometry.

-

Mass Spectrometry: The mass spectrometer should be operated in a mode that allows for the simultaneous monitoring of the mass-to-charge ratio (m/z) of both D-glutamic acid and this compound. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a common and highly sensitive approach.

Biological Significance and Signaling Pathways

D-glutamic acid is a non-proteinogenic amino acid that plays a significant role in various biological processes, most notably in the structure of bacterial cell walls.

Bacterial Peptidoglycan Synthesis

In many bacteria, D-glutamic acid is an essential component of the peptidoglycan layer of the cell wall. The synthesis of the peptidoglycan precursor, Lipid II, involves the sequential addition of amino acids to UDP-N-acetylmuramic acid (UDP-MurNAc). D-glutamic acid is the second amino acid added in this process. The pathway provides a key target for the development of novel antibiotics.

Simplified pathway of bacterial peptidoglycan precursor synthesis highlighting the incorporation of D-glutamic acid.

D-Amino Acid Metabolism in Mammals

While L-amino acids are the primary building blocks of proteins in mammals, D-amino acids, including D-glutamic acid, are present and have physiological roles. The metabolism of D-amino acids is distinct from that of L-amino acids. D-amino acid oxidase (DAO) is a key enzyme involved in the degradation of many D-amino acids, though its activity towards D-glutamic acid is limited.[3] The presence and metabolism of D-amino acids in mammals are areas of active research, with implications for neuroscience and disease.[4][5]

Conclusion

This compound is a valuable tool for researchers in various fields, particularly for the accurate quantification of D-glutamic acid. Understanding its safety and handling requirements is essential for its proper use in the laboratory. This guide provides a foundational understanding of these aspects, as well as its primary application and biological context, to support its safe and effective implementation in research and development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 4. D-Amino acid metabolism in mammals: biosynthesis, degradation and analytical aspects of the metabolic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Isotopic Edge: A Technical Guide to the Physical and Chemical Characteristics of Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core physical and chemical characteristics of deuterated amino acids, offering a technical resource for their application in research and pharmaceutical development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are invaluable for studying molecular structure, dynamics, and metabolism.

Fundamental Physical and Chemical Properties

Deuteration, the replacement of a protium (¹H) atom with a deuterium (²H or D) atom, introduces subtle but significant changes to the physicochemical properties of amino acids. These alterations stem from the increased mass of deuterium and the consequently stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

Physical Characteristics

The primary physical distinctions between deuterated and their non-deuterated (protio) counterparts are summarized below.

| Property | Effect of Deuteration | Rationale |

| Molecular Weight | Increase | The addition of a neutron in the deuterium nucleus increases the atomic mass. |

| Bond Length & Angle | C-D bonds are slightly shorter and have different bond angles.[1] | The greater mass of deuterium leads to a lower zero-point vibrational energy and a slightly shorter, stronger bond. |

| Solubility | Generally similar to protio-amino acids in aqueous solutions.[2][3] | While deuteration can affect intermolecular interactions, the overall impact on solubility in water is often minimal for simple amino acids. |

| Crystal Structure | Minimal to no significant changes in the overall crystal lattice.[4][5][6][7] | High-resolution X-ray crystallography has shown that deuterated proteins are highly isomorphous with their native hydrogenated forms, making them suitable for neutron diffraction studies.[5][6][7] |

Chemical Characteristics

The chemical behavior of amino acids is profoundly influenced by deuteration, primarily due to the kinetic isotope effect (KIE).

| Property | Effect of Deuteration | Rationale and Significance |

| pKa | Acids are generally weaker in D₂O (pKa increases).[8][9] | The O-D bond is stronger than the O-H bond, making the deuterium less likely to be donated. This can alter the charge state of residues in a D₂O environment. The pKa difference (ΔpKa = pKa(D₂O) - pKa(H₂O)) is often around 0.5 for oxygen-containing acids.[8] |

| Metabolic Stability | Increased stability against enzymatic degradation.[10][11][12] | The stronger C-D bond is more difficult for enzymes, particularly cytochrome P450s, to cleave.[12] This "kinetic isotope effect" slows metabolism, prolonging the half-life of drug candidates.[10][12] |

| Photochemical Stability | Markedly enhanced photostability.[4][11][13] | The higher bond energy of C-D compared to C-H makes the molecule more resistant to degradation by UV irradiation.[4][11] |

| Acid Stability | No clear isotopic effect observed.[4][13][14] | Studies on deuterated tryptophan showed no significant change in stability under strong acidic conditions.[4][14] |

| Kinetic Isotope Effect (KIE) | Slower reaction rates when a C-D bond is broken in the rate-determining step.[15][16] | This effect is a powerful tool for elucidating reaction mechanisms, particularly in enzymology.[10][15][17][18] |

Spectroscopic and Analytical Applications

Deuterated amino acids are instrumental in various analytical techniques, most notably Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

NMR Spectroscopy : In protein NMR, deuteration is a crucial strategy for studying large proteins (>25 kDa).[19][20] It simplifies complex proton spectra and reduces signal broadening by minimizing ¹H–¹H dipolar coupling, which enhances spectral resolution and sensitivity.[19][21][22] This allows for more confident peak assignment and structural interpretation.[19]

-

Mass Spectrometry (MS) : Deuterium-labeled amino acids serve as ideal internal standards in quantitative MS-based proteomics and metabolomics.[14][23] Their chemical identity to the analyte ensures identical ionization and fragmentation behavior, while the mass shift allows for clear differentiation and accurate quantification.

-

Neutron Scattering : The significant difference in neutron scattering cross-sections between hydrogen and deuterium makes deuteration an invaluable tool.[23] Site-selective deuteration can enhance contrast and reduce background noise, providing high-resolution information on molecular structure and dynamics.[4][23]

Experimental Protocols & Methodologies

The following sections provide an overview of key experimental protocols relevant to the synthesis and characterization of deuterated amino acids.

Synthesis of Deuterated Amino Acids

The direct exchange of hydrogen for deuterium is a cost-effective and common method for synthesizing deuterated amino acids.[23]

Protocol: Platinum-on-Carbon (Pt/C) Catalyzed H/D Exchange

This method is effective for achieving high levels of deuteration on the amino acid backbone and, for some residues, the side chains.[4][11]

-

Preparation : Dissolve the target amino acid in D₂O.

-

Catalyst Addition : Add a catalytic amount of Platinum on Carbon (Pt/C).

-

Reaction : Heat the mixture in a sealed, high-pressure vessel. Optimal temperatures are often high (e.g., 200 °C), but this can cause decomposition for certain amino acids like lysine, aspartic acid, and glutamic acid.[4][14] Reaction times typically range from several hours to days.

-

Work-up : After cooling, the catalyst is removed by filtration (e.g., through Celite).

-

Purification : The D₂O is removed under reduced pressure, and the resulting deuterated amino acid can be further purified if necessary (e.g., by recrystallization or chromatography).

-

Analysis : The level and position of deuterium incorporation are confirmed using ¹H-NMR and Mass Spectrometry. Note that this process often leads to racemization of the α-carbon.[4]

Other synthetic methods include acid- or base-mediated exchange, often requiring harsh conditions, and enzymatic methods, which offer high regio- and stereoselectivity.[10][16][17][23][24]

Measurement of Physicochemical Properties

Protocol: pKa Determination by Titration

-

Solution Preparation : Prepare a solution of the deuterated amino acid of known concentration in D₂O.

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH meter equipped with an electrode suitable for D₂O measurements (note: the meter reading, "pH", should be converted to pD using a correction factor, e.g., pD = pH_reading + 0.4).

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., DCl in D₂O) and then separately with a strong base (e.g., NaOD in D₂O). Record the pH meter reading after each addition of titrant.

-

Data Analysis : Plot the pH meter reading versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (i.e., at 0.5 and 1.5 equivalents of titrant).

Protocol: Solubility Determination (Gravimetric Method)

This method is suitable for amino acids with moderate to high solubility.[25][26]

-

Equilibration : Add an excess amount of the deuterated amino acid to a known volume of the solvent (e.g., water, buffer) in a sealed tube.

-

Saturation : Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[25]

-

Separation : Centrifuge the suspension to pellet the undissolved solid. Carefully extract a precise volume of the supernatant.

-

Evaporation : Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under vacuum or gentle heat.

-

Quantification : Weigh the container with the dried solute. The mass of the dissolved amino acid can be calculated by subtraction. Solubility is then expressed as g/L or mol/L. For low solubility compounds, sensitive analytical techniques like UPLC or spectrophotometric assays are required.[26][27]

Protocol: Metabolic Stability Assay (In Vitro)

-

Incubation Mixture : Prepare an incubation mixture in a microcentrifuge tube containing liver microsomes (a source of metabolic enzymes), a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH-regenerating system (cofactor for P450 enzymes).

-

Initiation : Pre-warm the mixture to 37°C. Add the deuterated compound (and its non-deuterated counterpart in a separate reaction for comparison) to initiate the metabolic reaction.

-

Time Points : At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile) to quench the reaction.

-

Analysis : Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

-

Calculation : Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line can be used to determine the in vitro half-life (t₁/₂). A longer half-life for the deuterated compound indicates increased metabolic stability.

Visualized Workflows and Pathways

The following diagrams, rendered in DOT language, illustrate key processes involving deuterated amino acids.

Caption: A generalized workflow for the synthesis and subsequent analysis of a deuterated amino acid.

Caption: Workflow comparing the metabolic stability of a deuterated drug to its protio analog.

Caption: Tracing the metabolic fate of a deuterated amino acid through cellular pathways.

References

- 1. Biological effects of deuteronation: ATP synthase as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. microbenotes.com [microbenotes.com]

- 4. mdpi.com [mdpi.com]

- 5. Production and X-ray crystallographic analysis of fully deuterated cytochrome P450cam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-resolution X-ray study of the effects of deuteration on crystal growth and the crystal structure of proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetein.com [lifetein.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pnas.org [pnas.org]

- 16. chembites.org [chembites.org]

- 17. buller.chem.wisc.edu [buller.chem.wisc.edu]

- 18. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancing Protein NMR For Drug Discovery - The Role Of Deuteration [peakproteins.com]

- 20. DEUTERATED PROTEINS [imserc.northwestern.edu]

- 21. High resolution 13C-detected solid-state NMR spectroscopy of a deuterated protein - PMC [pmc.ncbi.nlm.nih.gov]

- 22. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 23. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. portlandpress.com [portlandpress.com]

- 25. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of D-Glutamic Acid in Biological Matrices using D-Glutamic Acid-d5 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the accurate quantification of small molecules in complex biological samples. The use of an internal standard (IS) is crucial to ensure accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[1][2] Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry because they share nearly identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization efficiency and matrix effects.[2][3][4]

D-Glutamic acid is a non-proteinogenic amino acid that plays a significant role as a component of bacterial peptidoglycan and in various physiological and pathological processes.[5] Its accurate quantification is essential for research in microbiology, neuroscience, and clinical diagnostics. D-Glutamic acid-d5 is an ideal SIL internal standard for the quantification of D-Glutamic acid, as it is chemically identical but mass-shifted, allowing for precise differentiation by the mass spectrometer.[5][6]

This application note provides a detailed protocol for the robust, sensitive, and accurate quantification of D-Glutamic acid in biological matrices using this compound as an internal standard with LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

D-Glutamic Acid (Analyte)

-

Methanol (MeOH), LC-MS Grade

-

Ultrapure Water

-

Pooled Human Plasma (or other relevant biological matrix)

Preparation of Stock Solutions and Standards

-

Stock Solutions (1 mg/mL):

-

Working Solutions:

-

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking the appropriate D-Glutamic Acid working solution into the biological matrix (e.g., plasma). A typical concentration range could be from 30 ng/mL to 22,500 ng/mL.[7][8]

-

Prepare QC samples at low, medium, and high concentrations in the same biological matrix to assess accuracy and precision.

-

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of each standard, QC, or study sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of the IS working solution (containing 2000 ng/mL this compound in ACN with 0.1% FA) to each tube.[7] This step combines protein precipitation and IS addition.

-

Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at 15,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Inject the supernatant directly or perform a further dilution with ultrapure water if necessary before LC-MS/MS analysis.[9]

LC-MS/MS Method

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Presentation Tables

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Value |

| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 0-1 min (2% B), 1-5 min (2-95% B), 5-6 min (95% B), 6.1-8 min (2% B) |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Autosampler Temp | 4°C |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150°C |

| Desolvation Temp | 350°C |

| Nebulizer Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| MRM Transitions | See below |

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| D-Glutamic Acid | 148.1 | 84.1 | 100 | 15 |

| This compound (IS) | 153.1 | 89.1 | 100 | 15 |